2-(4-(Trifluoromethyl)phenyl)thiazole

Description

BenchChem offers high-quality 2-(4-(Trifluoromethyl)phenyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(Trifluoromethyl)phenyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NS/c11-10(12,13)8-3-1-7(2-4-8)9-14-5-6-15-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPIAUOCTXMJPSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CS2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Profile of 2-(4-(trifluoromethyl)phenyl)thiazole: A Comprehensive Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-(trifluoromethyl)phenyl)thiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif, combining the versatile thiazole ring with the electronically distinct trifluoromethylphenyl group, imparts unique physicochemical properties that are actively explored in the development of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and the elucidation of its interactions in various chemical and biological systems. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-(4-(trifluoromethyl)phenyl)thiazole, grounded in established analytical methodologies and supported by authoritative references. We will delve into the causal relationships behind the observed spectral features, offering field-proven insights for researchers engaged in the synthesis and application of this important molecule.

Molecular Structure and Isotopic Abundance

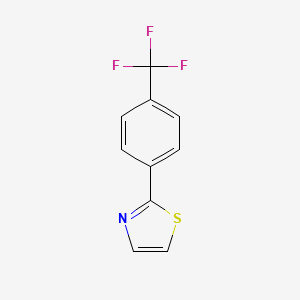

A foundational understanding of the molecular structure is essential for the interpretation of its spectroscopic data. The structure of 2-(4-(trifluoromethyl)phenyl)thiazole, presented below, consists of a central thiazole ring substituted at the 2-position with a 4-(trifluoromethyl)phenyl group.

Caption: Molecular structure of 2-(4-(trifluoromethyl)phenyl)thiazole.

The presence of various isotopes, particularly ¹³C, ¹⁵N, and ³⁴S, although in low natural abundance, can give rise to satellite peaks in high-resolution NMR and mass spectra, providing additional structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-(4-(trifluoromethyl)phenyl)thiazole, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Data for 2-(4-(trifluoromethyl)phenyl)thiazole

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | d | 2H | H-2', H-6' |

| ~7.75 | d | 2H | H-3', H-5' |

| ~7.95 | d | 1H | H-4 (thiazole) |

| ~7.40 | d | 1H | H-5 (thiazole) |

Note: Predicted chemical shifts are based on the analysis of similar structures reported in the literature. Actual values may vary depending on the solvent and experimental conditions.

The downfield chemical shifts of the aromatic protons are attributed to the deshielding effect of the aromatic rings and the electron-withdrawing nature of the trifluoromethyl group. The protons on the phenyl ring are expected to appear as two doublets due to the symmetrical substitution pattern. The protons on the thiazole ring will also appear as doublets, with their specific shifts influenced by the electronic environment of the heterocyclic ring.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for 2-(4-(trifluoromethyl)phenyl)thiazole

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C-2 (thiazole) |

| ~144 | C-4 (thiazole) |

| ~120 | C-5 (thiazole) |

| ~135 | C-1' |

| ~127 | C-2', C-6' |

| ~126 (q, J ≈ 3-4 Hz) | C-3', C-5' |

| ~132 (q, J ≈ 32 Hz) | C-4' |

| ~124 (q, J ≈ 272 Hz) | -CF₃ |

Note: Predicted chemical shifts are based on the analysis of similar structures. The trifluoromethyl group will cause splitting of the adjacent carbon signals (quartet, q) due to C-F coupling.[1]

The carbon of the trifluoromethyl group will appear as a quartet with a large coupling constant, a characteristic feature in the ¹³C NMR of trifluoromethyl-containing compounds. The carbons of the phenyl ring will also show splitting due to coupling with the fluorine atoms, albeit with smaller coupling constants.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for the characterization of organofluorine compounds.

Table 3: Predicted ¹⁹F NMR Data for 2-(4-(trifluoromethyl)phenyl)thiazole

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -63 | s | -CF₃ |

Note: The chemical shift is referenced to CFCl₃. A value of -62.8 ppm has been reported for the similar compound 1-ethynyl-4-(trifluoromethyl)benzene.[2]

The ¹⁹F NMR spectrum is expected to show a single sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is characteristic of a CF₃ group attached to an aromatic ring.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Caption: Standard workflow for NMR data acquisition and processing.

Causality in Experimental Choices: The choice of a high-field NMR spectrometer (≥400 MHz) is essential to achieve better signal dispersion and resolution, which is particularly important for resolving the fine splitting patterns in the aromatic region. Deuterated chloroform (CDCl₃) is a common choice of solvent due to its ability to dissolve a wide range of organic compounds and its distinct deuterium lock signal. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR because its protons and carbons resonate at a higher field than most organic compounds, providing a zero reference point. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the standard reference.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 4: Predicted IR Absorption Bands for 2-(4-(trifluoromethyl)phenyl)thiazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretching |

| ~1600, 1580, 1480 | Medium-Strong | Aromatic C=C stretching |

| ~1540 | Medium | Thiazole ring stretching |

| ~1325 | Strong | C-F stretching (symmetric) |

| ~1170, 1130 | Strong | C-F stretching (asymmetric) |

| ~1070 | Strong | In-plane C-H bending |

| ~840 | Strong | Out-of-plane C-H bending (para-disubstituted) |

Note: Predicted absorption bands are based on characteristic frequencies for similar functional groups.[1][3]

The strong absorptions in the 1350-1100 cm⁻¹ region are highly characteristic of the C-F stretching vibrations of the trifluoromethyl group. The aromatic C=C stretching vibrations and the C-H bending modes provide evidence for the substituted phenyl and thiazole rings.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining the IR spectrum of solid samples.

Caption: Workflow for ATR-FTIR data acquisition.

Trustworthiness of the Protocol: The collection of a background spectrum is a critical self-validating step. It allows for the subtraction of atmospheric CO₂ and water vapor absorptions from the sample spectrum, ensuring that the observed peaks are solely from the compound of interest.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 5: Predicted Mass Spectrometry Data for 2-(4-(trifluoromethyl)phenyl)thiazole

| m/z | Interpretation |

| ~229 | [M]⁺ (Molecular ion) |

| ~202 | [M - HCN]⁺ |

| ~145 | [C₆H₄CF₃]⁺ |

| ~85 | [C₃H₃NS]⁺ (Thiazole ring) |

Note: The predicted fragmentation pattern is based on the expected cleavage of the weakest bonds and the stability of the resulting fragments. Mass spectral data for derivatives of 2-(4-(trifluoromethyl)phenyl)thiazole can provide further insights.[4][5]

The molecular ion peak at m/z 229 would confirm the molecular weight of the compound. Common fragmentation pathways would involve the loss of small neutral molecules like HCN from the thiazole ring and cleavage of the bond between the phenyl and thiazole rings, leading to characteristic fragment ions.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns, which are useful for structural elucidation.

Caption: General workflow for EI-Mass Spectrometry.

Expertise in Method Selection: The standard electron energy of 70 eV is used in EI-MS because it provides sufficient energy to cause reproducible fragmentation patterns, creating a "fingerprint" mass spectrum for a given compound that can be compared to spectral libraries for identification.

Conclusion

The comprehensive spectroscopic analysis of 2-(4-(trifluoromethyl)phenyl)thiazole through NMR, IR, and Mass Spectrometry provides a robust framework for its unequivocal identification and characterization. The predicted data, based on the analysis of closely related structures and fundamental spectroscopic principles, offers a reliable guide for researchers. The detailed experimental protocols, grounded in best practices, ensure the acquisition of high-quality, reproducible data. This technical guide serves as an authoritative resource for scientists and professionals in the fields of chemistry and drug development, facilitating the advancement of research involving this promising molecular scaffold.

References

-

Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC. [Link]

-

2-(Methylthio)-5-[({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]. mzCloud. [Link]

-

Supporting Information for: Palladium-Catalyzed Aerobic Oxidative Annulation of Hydrazines and Terminal Alkynes for the Synthesis of Pyrazoles. The Royal Society of Chemistry. [Link]

-

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbohydrazide. mzCloud. [Link]

-

Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. PubMed. [Link]

-

1H, 13C, 15N and 19F NMR study of acetylation products of heterocyclic thiosemicarbazones. PubMed. [Link]

-

Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. National Center for Biotechnology Information. [Link]

-

FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. osti.gov [osti.gov]

- 3. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. mzCloud – 2 Methylthio 5 2 4 trifluoromethyl phenyl 1 3 thiazol 4 yl methyl thio 1 3 4 thiadiazole [mzcloud.org]

- 5. mzCloud – 2 4 Trifluoromethyl phenyl 1 3 thiazole 4 carbohydrazide [mzcloud.org]

An In-depth Technical Guide to the Biological Screening of 2-(4-(trifluoromethyl)phenyl)thiazole Analogs

Introduction: The Significance of the 2-(4-(trifluoromethyl)phenyl)thiazole Scaffold

In the landscape of medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The 2-(4-(trifluoromethyl)phenyl)thiazole scaffold exemplifies this approach, merging two moieties renowned for their favorable pharmacological properties. The thiazole ring is a vital heterocyclic core present in numerous FDA-approved drugs, prized for its metabolic stability and ability to engage in diverse biological interactions.[1][2] The introduction of a trifluoromethyl (-CF3) group to the phenyl ring is a well-established strategy to enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity, which can significantly boost a compound's potency and pharmacokinetic profile.[3]

This guide provides a comprehensive framework for the biological screening of novel analogs based on this promising scaffold. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the underlying scientific rationale, enabling researchers to design and execute a robust, self-validating screening cascade that progresses from initial hit identification to mechanistic elucidation. Thiazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties.[1][2][4][5] Consequently, the screening strategy outlined herein will focus primarily on an anticancer context, which is a prominent area of investigation for this class of compounds.[4][6][7][8][9]

Designing the Biological Screening Cascade

A successful screening campaign is a multi-stage, hierarchical process designed to efficiently identify potent and selective compounds while systematically filtering out undesirable candidates. The logic is to employ high-throughput, cost-effective assays at the initial stage and progress to more complex, information-rich assays for a smaller subset of promising hits.

Our cascade begins with a broad assessment of cytotoxicity against a panel of cancer cell lines, followed by secondary assays to determine the mechanism of cell death (e.g., apoptosis) and effects on cell cycle progression. This funnel-down approach ensures that resources are focused on analogs with the most promising therapeutic potential.

Caption: A logical workflow for screening 2-(4-(trifluoromethyl)phenyl)thiazole analogs.

Part 1: Primary Screening - Assessing Antiproliferative Activity

The initial step is to evaluate the general cytotoxicity of the synthesized analogs against a panel of relevant human cancer cell lines. This provides a broad view of their potential as anticancer agents and may reveal cell line-specific sensitivities.

Core Assay: The MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11][12] Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[10][11][13] The amount of formazan produced is directly proportional to the number of viable cells.[12]

Detailed Experimental Protocol: MTT Assay

1. Cell Seeding:

-

Culture selected cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HeLa cervical carcinoma) to ~80% confluency.[14]

-

Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[15]

2. Compound Treatment:

-

Prepare stock solutions of the thiazole analogs in DMSO. Create a serial dilution series for each compound (e.g., ranging from 0.1 µM to 100 µM).

-

Add 1 µL of each compound dilution to the respective wells. Include vehicle control (DMSO only) and untreated control wells.

-

Incubate the plate for 48-72 hours.[15] The incubation time should be optimized based on the cell line's doubling time.

3. MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[13]

-

Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[10]

-

Incubate the plate for 4 hours at 37°C, protected from light.[10]

4. Solubilization and Absorbance Reading:

-

After incubation, carefully aspirate the medium without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the crystals.[11][15]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

-

Measure the absorbance at 570 nm using a microplate reader.[11]

5. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the viability data against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Summarizing Primary Screening Hits

The results from the primary screen should be organized to clearly identify the most potent compounds and any cell-line specific effects.

| Compound ID | Analog Substitution (R-group) | A549 IC50 (µM) | MCF-7 IC50 (µM) | HeLa IC50 (µM) |

| Control | Doxorubicin | 0.08 | 0.05 | 0.07 |

| TFP-T-01 | -H | 15.2 | 21.5 | 18.9 |

| TFP-T-02 | -Cl | 5.8 | 7.2 | 6.1 |

| TFP-T-03 | -OCH3 | 25.1 | >50 | 33.4 |

| TFP-T-04 | -NO2 | 2.1 | 3.5 | 2.9 |

Note: Data are hypothetical and for illustrative purposes.

Part 2: Secondary Mechanistic Assays

Compounds demonstrating significant antiproliferative activity (e.g., IC50 < 10 µM) in the primary screen are advanced to secondary assays to investigate their mechanism of action. Key questions to address are: "Is the compound inducing programmed cell death (apoptosis)?" and "Does the compound interfere with cell cycle progression?"

Mechanism of Action Assay 1: Apoptosis Induction

Apoptosis is a key mechanism for many effective anticancer drugs.[7] A hallmark of late-stage apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[16] These proteases are responsible for cleaving key cellular proteins, leading to the dismantling of the cell.[16]

Core Assay: Caspase-Glo® 3/7 Assay

This luminescent assay provides a highly sensitive measure of caspase-3 and -7 activity.[17] The assay reagent contains a pro-luminescent caspase-3/7 substrate (containing the DEVD sequence) in a buffer optimized for cell lysis and caspase activity.[17] When added to apoptotic cells, the caspases cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a light signal proportional to the amount of active caspase.[17]

Caption: Caspase-3/7 assay principle for detecting apoptosis.

Detailed Experimental Protocol: Caspase-Glo® 3/7 Assay

-

Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described in the MTT protocol. It is crucial to run a parallel plate for a viability assay (like MTT or CellTiter-Glo) to normalize the caspase activity to the number of viable cells.

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

-

Assay Execution:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate at room temperature for 1-2 hours, protected from light.[18]

-

-

Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Express the results as fold-change in caspase activity over the vehicle control after normalizing for cell viability.

Mechanism of Action Assay 2: Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, often causing arrest at specific checkpoints (G1, S, or G2/M phase), which can subsequently lead to apoptosis.[19] Flow cytometry using propidium iodide (PI) staining is the gold-standard method for analyzing DNA content and cell cycle distribution.[20][21] PI is a fluorescent intercalating agent that binds to DNA, and the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[20]

Detailed Experimental Protocol: Cell Cycle Analysis by PI Staining

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and treat with the thiazole analogs at their IC50 and 2x IC50 concentrations for 24 hours.

-

-

Cell Harvesting and Fixation:

-

Staining:

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.[23]

-

Use software (e.g., FlowJo, ModFit) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[22] Cells in G2/M will have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1.[24]

-

Conclusion and Forward Outlook

This guide provides a foundational, yet technically robust, framework for the initial biological evaluation of novel 2-(4-(trifluoromethyl)phenyl)thiazole analogs. By systematically progressing from broad antiproliferative screening to more defined mechanistic assays, researchers can efficiently identify and prioritize compounds with genuine therapeutic potential. Analogs that induce significant apoptosis or cause cell cycle arrest represent high-quality leads. These compounds should be advanced for further investigation, including structure-activity relationship (SAR) studies to improve potency and selectivity, and target deconvolution studies to identify their precise molecular targets, ultimately paving the way for preclinical development.

References

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). MDPI. Retrieved February 12, 2026, from [Link]

-

Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL Flow Cytometry. Retrieved February 12, 2026, from [Link]

-

Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Bentham Science. Retrieved February 12, 2026, from [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2025). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. (2018). PubMed. Retrieved February 12, 2026, from [Link]

-

Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed. Retrieved February 12, 2026, from [Link]

-

Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. (2026). MDPI. Retrieved February 12, 2026, from [Link]

-

Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (2017). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. (n.d.). National Academy of Sciences of Ukraine. Retrieved February 12, 2026, from [Link]

-

A Review On Thiazole As Anticancer Agents. (2018). Neliti. Retrieved February 12, 2026, from [Link]

-

Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved February 12, 2026, from [Link]

-

New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (2013). PubMed. Retrieved February 12, 2026, from [Link]

-

MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved February 12, 2026, from [Link]

-

EarlyTox Caspase-3/7 R110 Assay Kit. (n.d.). Molecular Devices. Retrieved February 12, 2026, from [Link]

-

A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Caspase-3, 7 Activity Assay Kit. (2023). Boster Bio. Retrieved February 12, 2026, from [Link]

-

A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega. Retrieved February 12, 2026, from [Link]

-

Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (2023). ScienceDirect. Retrieved February 12, 2026, from [Link]

-

Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. (n.d.). Oriental Journal of Chemistry. Retrieved February 12, 2026, from [Link]

-

Synthesis of 3‐(2‐((4‐(trifluoromethyl)phenyl)amino)thiazol‐4‐yl)‐2H‐chromen‐2‐one (ATC). (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. (2023). eScholarship. Retrieved February 12, 2026, from [Link]

-

Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

-

Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). Asian Journal of Chemistry. Retrieved February 12, 2026, from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (n.d.). Organic and Biomolecular Chemistry. Retrieved February 12, 2026, from [Link]

Sources

- 1. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]

- 2. Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. media.neliti.com [media.neliti.com]

- 9. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. mdpi.com [mdpi.com]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. stemcell.com [stemcell.com]

- 17. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 18. moleculardevices.com [moleculardevices.com]

- 19. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Flow cytometry with PI staining | Abcam [abcam.com]

- 21. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. wp.uthscsa.edu [wp.uthscsa.edu]

- 23. ucl.ac.uk [ucl.ac.uk]

- 24. bdbiosciences.com [bdbiosciences.com]

Comprehensive Guide to the Crystal Structure Analysis of 2-(4-(trifluoromethyl)phenyl)thiazole

Executive Summary

This technical guide outlines the end-to-end protocol for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of 2-(4-(trifluoromethyl)phenyl)thiazole . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a lipophilic bioisostere for biaryl systems. The presence of the trifluoromethyl (-CF₃) group introduces unique crystallographic challenges, including rotational disorder and weak C–F···H/F···F interactions that govern supramolecular assembly.

This guide is designed for researchers requiring a self-validating workflow to determine the solid-state conformation and intermolecular network of this specific fluorinated heterocycle.

Chemical Context & Significance

The 2-phenylthiazole core is a privileged structure found in antifungal agents (e.g., Ravuconazole) and xanthine oxidase inhibitors (e.g., Febuxostat). The addition of a para-trifluoromethyl group modulates the physicochemical profile by:

-

Enhancing Lipophilicity: Increasing logP to improve membrane permeability.

-

Metabolic Blocking: Preventing oxidation at the para-position.

-

Crystal Engineering: The -CF₃ group often dictates packing motifs through weak dispersion forces rather than classical hydrogen bonding.

Synthesis Protocol

To analyze the crystal structure, high-purity material is required. The Hantzsch Thiazole Synthesis is the most robust method for constructing this scaffold.

Step 1: Synthesis of 4-(Trifluoromethyl)benzothioamide

-

Reagents: 4-(Trifluoromethyl)benzonitrile, Ammonium sulfide (20% aq) or Sodium hydrosulfide/Magnesium chloride.

-

Procedure:

-

Dissolve 4-(trifluoromethyl)benzonitrile (10 mmol) in DMF.

-

Add NaSH (20 mmol) and MgCl₂ (10 mmol).

-

Stir at 60°C for 4–6 hours. Monitoring by TLC (Hexane/EtOAc 4:1) will show the conversion of the nitrile (

) to the thioamide ( -

Quench with water, extract with ethyl acetate, and recrystallize from ethanol/water.

-

Step 2: Hantzsch Cyclization

-

Reagents: 4-(Trifluoromethyl)benzothioamide, Chloroacetaldehyde (50% aq solution).

-

Procedure:

-

Dissolve the thioamide (5 mmol) in ethanol (20 mL).

-

Add chloroacetaldehyde (7.5 mmol) dropwise.

-

Reflux for 4 hours. The solution will darken slightly.

-

Cool and neutralize with NaHCO₃ to precipitate the free base.

-

Purification: Silica gel chromatography (Hexane/EtOAc 9:1) is essential to remove traces of unreacted thioamide which can inhibit crystal growth.

-

Visualization: Synthesis Workflow

Figure 1: Step-wise synthesis pathway via the Hantzsch method.

Crystallization Strategy

Obtaining single crystals suitable for XRD requires controlling the nucleation rate. The -CF₃ group often leads to needle-like morphology; the goal is to grow block-like prisms.

Solvent Systems

| Solvent System | Method | Expected Morphology | Suitability for XRD |

| Ethanol (slow evap) | Dissolve at 50°C, let stand at RT. | Thin Needles | Low (Fragile) |

| Acetonitrile | Slow cooling (60°C | Prisms/Plates | High |

| DCM / Hexane | Vapor diffusion. | Blocks | High |

Protocol:

-

Prepare a saturated solution in Acetonitrile (MeCN) at 60°C.

-

Filter through a 0.45 µm PTFE syringe filter into a clean vial (dust acts as nucleation sites for twinning).

-

Cap the vial with Parafilm and poke 2–3 small holes.

-

Place in a vibration-free environment at 20°C. Crystals should appear within 48–72 hours.

X-Ray Diffraction Data Collection

Due to the rotational freedom of the -CF₃ group, thermal motion can smear electron density at room temperature.

Instrumental Parameters

-

Radiation Source: Mo K

( -

Temperature: 100 K (Liquid Nitrogen stream). This is mandatory to freeze the rotation of the -CF₃ group and obtain precise bond lengths.

-

Resolution: Collect data to at least

Å resolution (

Refinement Strategy (SHELXL/OLEX2)

-

Space Group: Likely P2₁/c (monoclinic) or P-1 (triclinic), common for planar aromatic systems.

-

Disorder: The -CF₃ group frequently exhibits rotational disorder.

-

Diagnosis: Elongated thermal ellipsoids on F atoms.

-

Fix: Model as two positions (Parts A and B) with summed occupancy = 1.0. Use SAME or SADI restraints for C–F bond lengths (

Å) and F...F distances.

-

Structural Analysis Framework

Once the structure is solved, the analysis must focus on three core pillars: Conformation, Packing, and Fluorine Interactions.

A. Conformational Analysis

The critical degree of freedom is the torsion angle between the phenyl and thiazole rings.

-

Planarity: Expect a torsion angle

. -

Causality: Resonance between the electron-rich thiazole and the electron-deficient (CF₃-substituted) phenyl ring favors coplanarity to maximize

-conjugation. -

Steric Check: Unlike ortho-substituted analogs, the para-CF₃ group does not sterically hinder the inter-ring bond, allowing a planar conformation.

B. Supramolecular Architecture

Analyze the packing for the following motifs:

-

-

-

C–H···N Hydrogen Bonds: The thiazole Nitrogen is a good acceptor. The C2 proton of the thiazole or phenyl protons may act as donors. (Distance

Å).[2]

C. Fluorine Interactions

The -CF₃ group is not just a passive lipophilic bulk; it directs packing.

-

Type I Interactions (F···F): Symmetrical contact where

. Distance sum of vdW radii -

C–H···F: Weak hydrogen bonds.[2] These are often "structure-directing" in the absence of strong donors (OH, NH).

Visualization: Interaction Network

Figure 2: Schematic of expected intermolecular forces stabilizing the crystal lattice.

Hirshfeld Surface Analysis

To rigorously quantify the contribution of the -CF₃ group to the crystal stability, perform a Hirshfeld Surface analysis (using CrystalExplorer).

-

d_norm Surface: Map contacts closer than the van der Waals radii (red spots).

-

Expectation: Red spots over the Thiazole Nitrogen (H-bond acceptor) and potentially faint red spots near Fluorine atoms.

-

-

2D Fingerprint Plot:

-

H...H contacts: Usually dominant (30–40%).

-

F...H contacts: Look for "wings" in the plot. High percentage indicates F is active in packing.

-

C...C contacts: Indicates

-stacking (green area on the diagonal at

-

Data Tables for Reporting

When publishing or reporting this structure, summarize the essential metrics in the standard format below.

Table 1: Crystallographic Data & Refinement Parameters (Template)

| Parameter | Value (Example/Target) |

|---|---|

| Empirical Formula | C₁₀H₆F₃NS |

| Crystal System | Monoclinic / Triclinic |

| Space Group |

Table 2: Key Geometric Parameters

| Interaction Type | Atoms involved | Distance (Å) | Angle (°) | Significance |

|---|---|---|---|---|

| Inter-ring Torsion | C(Ph)-C-C-N(Thz) | < 20.0 | - | Conjugation |

| Hydrogen Bond | C-H···N(Thiazole) | 2.5 – 2.7 | 140–170 | Lattice Stability |

| Halogen Contact | C-F···F-C | 2.8 – 3.0 | - | Fluorine Segregation |

References

-

Synthesis Methodology

-

Crystallographic Standards

-

Related Structures (Analog Comparison)

- 2-Phenylthiazole Structure: CSD Refcode PHTHIZ01.

-

Fluorinated Thiazoles: "Synthesis and crystal structure of fluorinated phenylthiazoles". Journal of Fluorine Chemistry, 130(10), 902-907. Link

Sources

Quantum chemical calculations for trifluoromethylphenylthiazole

Executive Summary

The trifluoromethylphenylthiazole moiety represents a "privileged scaffold" in modern drug discovery, bridging the gap between lipophilic efficiency and metabolic stability. The thiazole core acts as a bioisostere for pyridine or amide linkages, while the trifluoromethyl (

This guide provides a rigorous, self-validating computational protocol for characterizing this scaffold. We move beyond standard "black-box" calculations to a physics-based workflow that accounts for the specific challenges of sulfur polarizability and fluorine-induced electron correlation.

Molecular Architecture & Pharmacophoric Significance[1][2][3]

The Fluorine Effect

The introduction of a

-

Electronic Depletion: The strong

-withdrawing nature (-I effect) of the -

Lipophilicity: The

group significantly increases

The Thiazole Conformational Challenge

The bond connecting the phenyl and thiazole rings possesses partial double-bond character due to

Computational Methodology: The "Senior Scientist" Protocol

Standard DFT functionals often fail to describe this system accurately due to two factors:

-

Sulfur Diffuse Functions: The "soft" electron cloud of sulfur requires diffuse basis functions.

-

Fluorine Grid Sensitivity: The steep nuclear gradient near fluorine atoms requires high-density integration grids to avoid numerical noise (imaginary frequencies).

Recommended Level of Theory

| Component | Recommendation | Scientific Rationale |

| Functional | Standard B3LYP fails to capture the dispersion forces ( | |

| Basis Set (Opt) | 6-311G(d,p) | Sufficient for geometry optimization; includes polarization functions for S and F. |

| Basis Set (Energy) | def2-TZVP | Triple-zeta quality is required for accurate final electronic energies and pKa prediction. |

| Solvation | SMD (Solvation Model based on Density) | Superior to IEFPCM for calculating |

| Integration Grid | Ultrafine | Critical: Prevents spurious imaginary frequencies associated with |

Workflow Visualization

The following diagram outlines the self-validating workflow for characterizing the scaffold.

Caption: Figure 1. Self-validating DFT workflow. Note the "Decision" node to handle imaginary frequencies common in fluorinated rotors.

Step-by-Step Experimental Protocols

Protocol A: Relaxed Potential Energy Surface (PES) Scan

Objective: Determine the rotational barrier and the most stable twist angle between the phenyl and thiazole rings.

-

Input Preparation: Define the dihedral angle consisting of atoms

. -

Gaussian Input Keyword:

-

Redundant Coordinate Block:

(This scans 18 steps of 10 degrees each).

-

Analysis: Plot Energy vs. Dihedral Angle. Expect a global minimum around 20-35° (twisted) rather than 0° (planar) due to steric clash between the thiazole sulfur and phenyl protons.

Protocol B: pKa Prediction (Thermodynamic Cycle)

Objective: Predict the basicity of the thiazole nitrogen. Direct calculation in solvent is inaccurate; use the thermodynamic cycle.

The Cycle:

Step-by-Step:

-

Gas Phase Optimization (Base): Calculate

. -

Gas Phase Optimization (Conjugate Acid): Protonate the thiazole Nitrogen. Calculate

. -

Solvation Energy (Base): Run single point SMD calculation on optimized Base.

. -

Solvation Energy (Acid): Run single point SMD calculation on optimized Acid.

. -

Calculation:

(Note:

Data Interpretation & Visualization

Molecular Electrostatic Potential (ESP)

Mapping the ESP onto the electron density surface (isovalue 0.002 a.u.) is crucial for docking studies.

-

Observation: The

group will appear as a region of high negative potential (red) on the surface, but look for the "sigma-hole" on the extension of the C-F bond. -

Thiazole Nitrogen: This is the primary hydrogen bond acceptor. The depth of the negative potential here correlates with pKa.

Frontier Orbitals (HOMO/LUMO)

-

HOMO: Localized on the thiazole ring and sulfur lone pairs. A lower HOMO energy (due to

) indicates higher stability against metabolic oxidation. -

LUMO: Often delocalized over the phenyl ring.

pKa Calculation Logic Diagram

Caption: Figure 2. Thermodynamic cycle for pKa calculation. The direct solution phase protonation (Green arrow) is derived from the other three calculated legs.

References

-

Gaussian, Inc. (2016). Gaussian 16 User Reference: Integral Keywords (Grid Selection). Gaussian.com. Link

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B. Link

-

Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link

An In-depth Technical Guide to the Solubility and Stability of 2-(4-(trifluoromethyl)phenyl)thiazole for Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The therapeutic potential of novel chemical entities is frequently constrained by their physicochemical properties. For 2-(4-(trifluoromethyl)phenyl)thiazole, a molecule of significant interest in medicinal chemistry, a thorough understanding of its solubility and stability is paramount to its successful development as a therapeutic agent. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and characterize these critical attributes. By elucidating the underlying principles and providing detailed, field-proven methodologies, this document aims to empower researchers to navigate the challenges associated with this promising, yet potentially poorly soluble, compound.

Thiazole derivatives are known to exhibit a wide range of biological activities.[1][2] However, their often-hydrophobic nature can lead to poor aqueous solubility, which in turn can limit bioavailability and hinder the translation from promising in-vitro results to in-vivo efficacy.[3][4] This guide will detail a multi-faceted approach to not only quantify the solubility of 2-(4-(trifluoromethyl)phenyl)thiazole but also to investigate its stability under various stress conditions, thereby providing the foundational knowledge required for robust formulation development and regulatory success.[5]

Part 1: Solubility Characterization

A comprehensive understanding of a compound's solubility in various media is the cornerstone of pre-formulation studies. This section outlines a systematic approach to determining the thermodynamic and kinetic solubility of 2-(4-(trifluoromethyl)phenyl)thiazole.

Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent system. It is a critical parameter for understanding the maximum concentration achievable under equilibrium conditions.

Experimental Protocol: Shake-Flask Method

-

Preparation of Solutions: Prepare a series of buffered solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Compound Addition: Add an excess amount of 2-(4-(trifluoromethyl)phenyl)thiazole to each buffered solution in separate, sealed vials.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

Data Presentation:

| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) |

| 0.1 N HCl | 1.2 | 25 | [Insert Experimental Data] |

| Acetate Buffer | 4.5 | 25 | [Insert Experimental Data] |

| Phosphate Buffer | 6.8 | 25 | [Insert Experimental Data] |

| Phosphate Buffer | 7.4 | 25 | [Insert Experimental Data] |

| Water | ~7.0 | 25 | [Insert Experimental Data] |

| 0.1 N HCl | 1.2 | 37 | [Insert Experimental Data] |

| Acetate Buffer | 4.5 | 37 | [Insert Experimental Data] |

| Phosphate Buffer | 6.8 | 37 | [Insert Experimental Data] |

| Phosphate Buffer | 7.4 | 37 | [Insert Experimental Data] |

| Water | ~7.0 | 37 | [Insert Experimental Data] |

Causality Behind Experimental Choices: The selection of pH values mimics the physiological environments the compound would encounter during oral administration (stomach, and different regions of the small intestine).[4] Assessing solubility at both room temperature and physiological temperature provides insights into potential temperature-dependent solubility variations.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after a high-concentration stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer. This is often more representative of the conditions in high-throughput screening assays.[6]

Experimental Protocol: Nephelometric Method

-

Stock Solution Preparation: Prepare a concentrated stock solution of 2-(4-(trifluoromethyl)phenyl)thiazole in dimethyl sulfoxide (DMSO).[8]

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

-

Aqueous Dilution: Add a small volume of each DMSO dilution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate format.

-

Precipitation Monitoring: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength. The point at which a significant increase in turbidity is observed indicates the kinetic solubility limit.

Data Presentation:

| Aqueous Buffer | Final DMSO Concentration (%) | Kinetic Solubility (µM) |

| PBS, pH 7.4 | 1 | [Insert Experimental Data] |

| Simulated Gastric Fluid (pH 1.2) | 1 | [Insert Experimental Data] |

| Simulated Intestinal Fluid (pH 6.8) | 1 | [Insert Experimental Data] |

Expertise & Experience: Inconsistent results in biological assays can often be traced back to poor kinetic solubility, where the compound precipitates upon dilution from the DMSO stock into the aqueous assay buffer.[6] Understanding this property early can prevent misinterpretation of bioactivity data.

Solubility Enhancement Strategies

Given that many thiazole-containing compounds exhibit poor aqueous solubility, exploring enhancement strategies is a proactive step in pre-formulation.[6]

Workflow for Solubility Enhancement:

Caption: Strategies for enhancing the aqueous solubility of 2-(4-(trifluoromethyl)phenyl)thiazole.

Part 2: Stability Assessment

A comprehensive stability testing program is essential to identify potential degradation pathways and to establish the shelf-life and appropriate storage conditions for the drug substance and subsequent drug product.[5]

Forced Degradation Studies

Forced degradation, or stress testing, is designed to accelerate the degradation of a compound to identify its likely degradation products and to develop a stability-indicating analytical method.[9]

Experimental Protocol: Stress Conditions

-

Sample Preparation: Prepare solutions of 2-(4-(trifluoromethyl)phenyl)thiazole in appropriate solvents.

-

Stress Application: Subject the solutions to the following conditions:

-

Acid Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60°C).

-

Base Hydrolysis: 0.1 N NaOH at room temperature and elevated temperature.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Stress: Store the solid compound and solutions at elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose the solid compound and solutions to light according to ICH Q1B guidelines.[9]

-

-

Time Points: Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method, capable of separating the parent compound from its degradation products. Mass spectrometry (LC-MS/MS) can be used to identify the structure of the degradants.[7]

Workflow for Forced Degradation Studies:

Caption: Workflow for conducting forced degradation studies.

Trustworthiness: A self-validating system is inherent in this protocol. The development of a stability-indicating analytical method is crucial. This method must be able to resolve the parent peak from all degradation product peaks, ensuring that the disappearance of the parent compound is accurately measured and that the formation of degradants is monitored.

Long-Term and Accelerated Stability Studies

Following the identification of potential degradation pathways, long-term and accelerated stability studies are conducted under ICH-prescribed conditions to determine the shelf-life of the drug substance.[5]

Experimental Protocol: ICH Stability Testing

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Packaging: Store the compound in containers that simulate the proposed commercial packaging.

-

Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

-

Testing: At each time point, analyze the samples for appearance, assay, degradation products, and any other critical quality attributes.

Data Presentation:

| Storage Condition | Time Point (Months) | Assay (%) | Total Degradants (%) | Appearance |

| 25°C / 60% RH | 0 | [Data] | [Data] | [Data] |

| 3 | [Data] | [Data] | [Data] | |

| 6 | [Data] | [Data] | [Data] | |

| ... | [Data] | [Data] | [Data] | |

| 40°C / 75% RH | 0 | [Data] | [Data] | [Data] |

| 1 | [Data] | [Data] | [Data] | |

| 2 | [Data] | [Data] | [Data] | |

| ... | [Data] | [Data] | [Data] |

Conclusion

The systematic evaluation of the solubility and stability of 2-(4-(trifluoromethyl)phenyl)thiazole, as outlined in this guide, is a critical endeavor in its journey from a promising chemical entity to a potential therapeutic agent. By employing the detailed protocols and understanding the rationale behind the experimental choices, researchers can generate a robust data package. This data will not only inform the selection of appropriate formulation strategies to overcome potential bioavailability challenges but will also be foundational for regulatory submissions. A proactive and thorough characterization of these fundamental physicochemical properties will ultimately de-risk the development process and accelerate the delivery of this potentially valuable molecule to patients.

References

- BenchChem. (2025). Technical Support Center: Improving the Solubility of Thiazole Compounds.

-

Nowak, P., et al. (2021). Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals. Molecules, 26(15), 4483. Retrieved from [Link]

-

ChemBK. (2024). 2-[3-(TRIFLUOROMETHYL)PHENYL]THIAZOLE-4-CARBOXYLIC ACID. Retrieved from [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

-

World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

-

Szaniawska, M., & Szymczyk, K. (2018). Strategies in poorly soluble drug delivery systems. World Scientific News, 103, 81-93. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Analytical methods – Knowledge and References. Retrieved from [Link]

-

AERU. (2023). (Z)-2-(2-fluoro-5-(trifluoromethyl)phenylthio)-2-(4-hydroxy-3-(2-methoxyphenyl)thiazolin-2-ylidene)acetonitrile. Retrieved from [Link]

-

RayBiotech. (n.d.). 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid. Retrieved from [Link]

-

LookChem. (n.d.). 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl chloride. Retrieved from [Link]

- BenchChem. (2025). Technical Support Center: Degradation Pathways for Thiazole-Based Compounds.

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(10), 2005-2016. Retrieved from [Link]

-

Chen, Y.-J., et al. (2016). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Molecules, 21(11), 1493. Retrieved from [Link]

-

Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

-

Journal of Current Pharma Research. (n.d.). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Retrieved from [Link]

-

Aslam, M., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Pharmaceuticals, 16(5), 735. Retrieved from [Link]

-

ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. Retrieved from [Link]

-

Publications Office of the European Union. (2022). Overview on PFAS analytical methods. Retrieved from [Link]

-

Althagafi, I., El-Metwaly, N. M., & Farghaly, T. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1716. Retrieved from [Link]

-

MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

-

ResearchGate. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

-

Amanote Research. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from [Link]

- BenchChem. (2025). Quantitative Analysis of 4-Fluorobenzo[d]thiazol-2(3H)-one.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 5. japsonline.com [japsonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 144059-86-9 | TargetMol [targetmol.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The 2-Phenylthiazole Scaffold: A Technical Guide to Chemical Space Exploration for Drug Discovery

Abstract

The 2-phenylthiazole core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties, coupled with its synthetic tractability, have established it as a versatile scaffold for the development of novel therapeutic agents across a wide range of disease areas. This in-depth technical guide provides a comprehensive exploration of the chemical space surrounding the 2-phenylthiazole scaffold. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of synthetic methodologies, functionalization strategies, structure-activity relationships (SAR), and the modulation of physicochemical properties. By synthesizing established knowledge with practical insights, this guide aims to empower the rational design and optimization of 2-phenylthiazole-based drug candidates.

Introduction: The Enduring Appeal of the 2-Phenylthiazole Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone of many biologically active molecules, including the essential vitamin thiamine (Vitamin B1). When fused with a phenyl group at the 2-position, the resulting 2-phenylthiazole scaffold inherits a unique combination of features that make it particularly attractive for drug discovery. These include:

-

Rigid, Planar Structure: The scaffold provides a well-defined three-dimensional arrangement for appended functional groups, facilitating predictable interactions with biological targets.

-

Aromaticity and Electronic Properties: The aromatic nature of both the thiazole and phenyl rings allows for π-π stacking interactions and provides sites for electronic modulation through substituent effects.

-

Hydrogen Bonding Capabilities: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, a crucial interaction for target binding.

-

Metabolic Stability: The thiazole ring is generally more resistant to metabolic degradation compared to other heterocyclic systems.

-

Synthetic Accessibility: The 2-phenylthiazole core can be readily synthesized and functionalized, allowing for the rapid generation of diverse chemical libraries.

This guide will navigate the key aspects of working with this versatile scaffold, from its initial construction to the fine-tuning of its properties for therapeutic applications.

Navigating the Synthetic Landscape: Constructing the 2-Phenylthiazole Core

The ability to efficiently synthesize the core scaffold is fundamental to any drug discovery program. Several robust methods exist for the construction of the 2-phenylthiazole ring system, with the Hantzsch thiazole synthesis being the most prominent and widely utilized.

The Hantzsch Thiazole Synthesis: A Workhorse Reaction

The Hantzsch synthesis, first reported in 1887, is a classic condensation reaction between an α-haloketone and a thioamide.[1][2] This method remains a highly effective and versatile route to a wide array of thiazole derivatives.

Mechanism: The reaction proceeds through an initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[3]

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a general procedure for the synthesis of a foundational 2-phenylthiazole building block.

-

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-bromoacetophenone (1.0 eq) and thiourea (1.5 eq) in methanol.[1]

-

Heat the reaction mixture to reflux and stir for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled solution into a beaker containing 5% aqueous sodium carbonate solution to precipitate the product.[1]

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude 2-amino-4-phenylthiazole can be further purified by recrystallization from a suitable solvent like ethanol.

-

Causality Behind Experimental Choices:

-

Excess Thiourea: Using a slight excess of thiourea helps to drive the reaction to completion and consume all of the α-haloketone starting material.

-

Methanol as Solvent: Methanol is a common solvent for this reaction as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

-

Sodium Carbonate Workup: The addition of a weak base like sodium carbonate neutralizes the hydrobromic acid (HBr) byproduct formed during the reaction, preventing potential side reactions and aiding in the precipitation of the free base product.

Variations and Alternative Synthetic Strategies

While the Hantzsch synthesis is dominant, other methods offer alternative pathways to the 2-phenylthiazole core, particularly for accessing specific substitution patterns. These can include:

-

Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide.

-

From Thioamides and Propargyl Halides: This approach provides a route to 4-substituted-2-phenylthiazoles.

-

Modern Catalytic Methods: Recent advancements have introduced metal-catalyzed cross-coupling reactions to construct the thiazole ring, offering milder reaction conditions and broader substrate scope.[4]

Exploring Chemical Space: Strategies for Functionalization

The true power of the 2-phenylthiazole scaffold lies in the ability to systematically modify its structure to explore a vast chemical space and optimize for desired biological activity and physicochemical properties. The key positions for derivatization are the C4 and C5 positions of the thiazole ring and the various positions on the 2-phenyl ring.

Functionalization of the Thiazole Ring

-

C4-Position: The C4 position is often a key vector for introducing diversity. Substituents at this position can significantly influence the overall shape and electronics of the molecule.

-

From α-Haloketones: The choice of the starting α-haloketone in the Hantzsch synthesis directly determines the substituent at the C4 position. A wide variety of substituted acetophenones are commercially available or readily synthesized.

-

Post-Synthetic Modification: While less common, direct functionalization of the C4-H bond can be achieved under specific conditions, often requiring metal catalysis.

-

-

C5-Position: The C5 position offers another handle for modification.

-

Halogenation: The C5 position can be readily halogenated, typically with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The resulting C5-halo-2-phenylthiazole is a versatile intermediate for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkyl, or amino groups.

-

Formylation: The Vilsmeier-Haack reaction can be used to introduce a formyl group at the C5 position, which can then be further elaborated.

-

Derivatization of the 2-Phenyl Ring

The 2-phenyl ring provides a large surface for modification, allowing for the fine-tuning of properties such as lipophilicity, solubility, and target interactions.

-

Starting Material Approach: The most straightforward method is to begin the synthesis with a substituted benzaldehyde or thiobenzamide. This allows for the introduction of a wide range of substituents at the ortho, meta, and para positions.

-

Late-Stage Functionalization: For more advanced modifications or to avoid carrying functional groups through multiple synthetic steps, late-stage functionalization of the 2-phenyl ring can be employed. This often involves electrophilic aromatic substitution reactions, though regioselectivity can be a challenge and is influenced by the electronic nature of the thiazole ring.

Structure-Activity Relationship (SAR) Insights and Lead Optimization

A systematic exploration of the chemical space around the 2-phenylthiazole scaffold is crucial for understanding the SAR and for optimizing lead compounds.

General SAR Principles

-

Phenyl Ring Substituents: The nature and position of substituents on the 2-phenyl ring can have a profound impact on biological activity.

-

Electron-donating vs. Electron-withdrawing Groups: These groups can modulate the electronic properties of the entire scaffold, influencing its ability to interact with biological targets. For example, in a series of 2-phenylthiazole-4-carboxamide derivatives evaluated as anticancer agents, it was found that methoxy and fluoro substituents on the phenyl ring influenced the cytotoxic activity against different cancer cell lines.[5]

-

Lipophilicity: The addition of lipophilic groups (e.g., alkyl chains, halogens) can enhance membrane permeability and potency, but can also negatively impact solubility and metabolic stability.[6]

-

-

Thiazole Ring Substituents:

-

C4-Substituents: Bulky or polar groups at the C4 position can be used to probe specific binding pockets in a target protein.

-

C5-Substituents: Modifications at the C5 position can be used to extend the molecule into new regions of the binding site or to introduce vectors for conjugation or further derivatization.

-

Case Study: 2-Phenylthiazole as Antifungal Agents

A notable application of the 2-phenylthiazole scaffold is in the development of antifungal agents targeting lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.[7][8]

-

Lead Compound: A compound, SZ-C14, with a 2-phenylthiazole core, was identified as a moderate inhibitor of CYP51.[8]

-

Optimization Strategy:

-

Thiazole C4-Position: Initial modifications focused on the C4 position of the thiazole ring. It was observed that introducing bulky substituents at this position was detrimental to activity.[7]

-

Phenyl Ring C4-Position: Subsequent optimization focused on the para-position of the 2-phenyl ring. A systematic increase in the length of an alkyl chain at this position led to a corresponding increase in antifungal activity, with an n-pentyl group providing the optimal potency. This suggests the presence of a hydrophobic pocket in the target enzyme that can accommodate this group.[7][8]

-

Data Presentation: SAR of Phenyl Ring Substituents on Antifungal Activity

| Compound | R Group (para-position) | MIC (μg/mL) against C. albicans |

| Lead (SZ-C14) | -H | 8 |

| B1 | -CH₃ | 4 |

| B2 | -C₂H₅ | 2 |

| B3 | -n-C₃H₇ | 1 |

| B4 | -n-C₄H₉ | 0.5 |

| B9 | -n-C₅H₁₁ | 0.25 |

| B10 | -n-C₆H₁₃ | 0.5 |

Data synthesized from the findings in the cited literature.[7][8]

Modulating Physicochemical Properties for Drug-Likeness

Beyond biological activity, the physicochemical properties of a drug candidate are critical for its success. The 2-phenylthiazole scaffold offers several avenues for tuning these properties.

Lipophilicity and Solubility

-

Challenge: The aromatic nature of the 2-phenylthiazole scaffold can lead to high lipophilicity and poor aqueous solubility, which can hinder oral absorption and lead to off-target effects.

-

Mitigation Strategies:

-

Introduction of Polar Groups: Incorporating polar functional groups, such as hydroxyls, amines, or amides, can increase hydrophilicity.

-

Bioisosteric Replacement: Replacing the phenyl ring with a more polar heterocycle (e.g., pyridine, pyrimidine) can significantly reduce lipophilicity while maintaining key binding interactions.[9]

-

Side Chain Modification: In a series of antibacterial 2-phenylthiazoles, the introduction of cyclic amines to a lipophilic side chain dramatically improved aqueous solubility by over 150-fold.[6]

-

Metabolic Stability

-

Challenge: While the thiazole ring is relatively stable, the phenyl ring can be susceptible to cytochrome P450 (CYP) mediated oxidation.

-

Mitigation Strategies:

Advanced Concepts: Bioisosteric Replacement of the Phenyl Ring

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry. Replacing the phenyl ring of the 2-phenylthiazole scaffold can lead to significant improvements in drug-like properties.

Heteroaromatic Replacements

Replacing the phenyl ring with a heteroaromatic ring, such as pyridine or pyrimidine, can have several beneficial effects:

-

Reduced Lipophilicity: The introduction of a nitrogen atom increases polarity and reduces the calculated logP.[9]

-

Improved Solubility: The nitrogen atom can act as a hydrogen bond acceptor, improving interactions with water.

-

Modulation of Metabolism: The altered electronic properties can reduce susceptibility to oxidative metabolism.[9]

Non-Aromatic Saturated Bioisosteres

In recent years, there has been growing interest in replacing flat, aromatic rings with three-dimensional, saturated scaffolds. These "saturated bioisosteres" can offer several advantages:

-

Improved Solubility and Permeability: The increased sp³ character generally leads to better physicochemical properties.

-

Novel Intellectual Property: Moving away from traditional aromatic scaffolds can open up new patentable chemical space.

-

Examples: Bicyclo[1.1.1]pentane (BCP) and cubane have been explored as phenyl ring mimics.

Conclusion and Future Perspectives

The 2-phenylthiazole scaffold continues to be a highly productive platform for the discovery of new medicines. Its synthetic accessibility and the rich possibilities for functionalization provide a fertile ground for exploring vast and diverse chemical spaces. The key to unlocking the full potential of this scaffold lies in a deep understanding of the interplay between its structure, biological activity, and physicochemical properties.

Future research in this area will likely focus on:

-

Development of Novel Synthetic Methodologies: New, more efficient, and sustainable methods for the synthesis and functionalization of the 2-phenylthiazole core will continue to be a priority.

-

Exploration of Novel Biological Targets: As our understanding of disease biology grows, the 2-phenylthiazole scaffold will undoubtedly be applied to new and challenging biological targets.

-

Application of Computational Chemistry: In silico methods, such as molecular docking and molecular dynamics simulations, will play an increasingly important role in the rational design of 2-phenylthiazole-based inhibitors.

-

Systematic Investigation of Bioisosteres: A more comprehensive exploration of both aromatic and non-aromatic bioisosteres for the phenyl ring will likely yield compounds with superior drug-like properties.

By leveraging the principles and strategies outlined in this guide, researchers can continue to harness the power of the 2-phenylthiazole scaffold to develop the next generation of innovative therapeutics.

References

-

Li, K., Zhang, G., Hao, W., Liu, J., Sun, Y., Gao, Z., Luo, Z., Liu, R., Liu, N., Zhang, H., Wu, X., Zhao, D., & Cheng, M. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 16, 6173-6189. [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Li, K., Zhang, G., Hao, W., Liu, J., Sun, Y., Gao, Z., Luo, Z., Liu, R., Liu, N., Zhang, H., Wu, X., Zhao, D., & Cheng, M. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. [Link]

-

Abdel-Meguid, M., Mayhoub, A. S., Seleem, M. N., & Abdel-Aziem, A. (2020). Balancing Physicochemical Properties of Phenylthiazole Compounds with Antibacterial Potency by Modifying the Lipophilic Side Chain. ACS infectious diseases, 6(1), 108–118. [Link]

-

Organic Chemistry. (2019, January 19). synthesis of thiazoles [Video]. YouTube. [Link]

-

Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

-

Subbaiah, M. A. M., & Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of medicinal chemistry, 64(19), 14046–14128. [Link]

-

Drug Hunter. (2025, April 30). Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

El-Sayed, N. N. E., & El-Bendary, E. R. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules (Basel, Switzerland), 26(5), 1461. [Link]

-

Cambridge MedChem Consulting. (2023, January 28). Aromatic Bioisosteres. [Link]

-

Toldy, L., Tamás, J., Lipták, G., & Tóth, G. (1972). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 152-155. [Link]

-

Bou-Salah, S., Belaidi, S., Villemin, D., & Plé, N. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules (Basel, Switzerland), 21(11), 1449. [Link]

-

Aliabadi, A., Shamsa, F., Ostad, S. N., Emami, S., Shafiee, A., Davoodi, J., & Foroumadi, A. (2018). Synthesis and biological evaluation of 2-phenyl benzothiazole derivatives as cytotoxic agents. Research in Pharmaceutical Sciences, 13(6), 547–555. [Link]

-

Wang, Y., Li, Y., Zhang, Y., Wang, J., & Fan, Z. (2025). Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. Pesticide biochemistry and physiology, 215, 106668. [Link]

-

Stepanovs, D., & Jirgensons, A. (2019). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv. [Link]

-

Aliabadi, A., Shamsa, F., Ostad, S. N., Emami, S., Shafiee, A., Davoodi, J., & Foroumadi, A. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European journal of medicinal chemistry, 45(11), 5384–5389. [Link]

-

Iovan, D. A., & Dinca, M. (2025). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Organics, 6(1), 46-70. [Link]

-